5-cyclopropyl-2-methoxybenzoic acid
Description
Properties
CAS No. |
1551181-02-2 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Development
Retrosynthetic Analysis and Strategic Disconnections
The retrosynthetic analysis of 5-cyclopropyl-2-methoxybenzoic acid involves the deconstruction of the molecule into simpler, more readily available starting materials. The key strategic disconnections focus on the three main functional moieties: the cyclopropane (B1198618) ring, the methoxy (B1213986) group, and the carboxylic acid.
A plausible retrosynthetic pathway begins by disconnecting the carboxylic acid, envisioning its formation from the oxidation of a precursor, such as a methyl group or an aldehyde. The methoxy group can be disconnected to a hydroxyl group, suggesting a methylation step. Finally, the cyclopropyl (B3062369) group can be disconnected from the aromatic ring, pointing towards a cross-coupling reaction.
| Disconnection | Precursor Moiety | Synthetic Strategy |
| C-C (Aryl-Cyclopropyl) | Aryl Halide/Triflate + Cyclopropylboronic acid derivative | Palladium-Catalyzed Cross-Coupling |
| C-O (Aryl-Methoxy) | Phenol | Williamson Ether Synthesis (Methylation) |
| C-C (Aryl-Carboxyl) | Aryl-Methyl or Aryl-Aldehyde | Oxidation |
Cyclopropane Ring Introduction Strategies (e.g., Palladium-Catalyzed Cross-Coupling)
The introduction of the cyclopropane ring onto the benzene (B151609) nucleus is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation, offering high efficiency and functional group tolerance.
A prominent strategy is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide or triflate with a cyclopropylboronic acid or its corresponding trifluoroborate salt in the presence of a palladium catalyst and a base. For instance, 5-bromo-2-methoxybenzoic acid can be coupled with potassium cyclopropyltrifluoroborate. The use of stable potassium cyclopropyltrifluoroborate is often preferred over the more labile cyclopropylboronic acid.
The general catalytic cycle for this transformation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyclopropylboron reagent, and concluding with reductive elimination to yield the cyclopropylarene and regenerate the Pd(0) catalyst.
Methoxy Group Installation Techniques (e.g., Methylation Reactions)
The installation of the methoxy group is typically achieved through the methylation of a corresponding phenol. In the context of synthesizing this compound, a precursor such as 5-cyclopropyl-2-hydroxybenzoic acid would be the substrate for methylation.
The Williamson ether synthesis is a classic and widely used method for this purpose. It involves the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.
Alternative methylation procedures can also be employed, depending on the substrate and desired reaction conditions.
Carboxylic Acid Moiety Formation (e.g., Oxidation Reactions)
The formation of the carboxylic acid moiety is often the final step in the synthetic sequence. A common and effective strategy is the oxidation of a methyl group attached to the aromatic ring. For example, 5-cyclopropyl-2-methoxy-toluene could be oxidized to this compound. Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid are typically used for this transformation.
Alternatively, if the precursor is a benzaldehyde derivative, such as 5-cyclopropyl-2-methoxybenzaldehyde, a milder oxidation can be employed. Reagents like potassium permanganate, or hydrogen peroxide can efficiently convert the aldehyde to a carboxylic acid.
Classical and Modern Synthetic Routes
The synthesis of this compound can be approached through both traditional multi-step sequences and more contemporary one-pot protocols that enhance efficiency.
Multi-step Synthesis Approaches
A logical multi-step synthesis of this compound can be designed based on the retrosynthetic analysis. A plausible route starts from a commercially available substituted phenol, such as 4-bromophenol.
The sequence of reactions would be as follows:
Formylation: The introduction of a formyl group ortho to the hydroxyl group of 4-bromophenol to yield 5-bromo-2-hydroxybenzaldehyde.
Methylation: The hydroxyl group is then methylated using a reagent like dimethyl sulfate in the presence of a base to give 5-bromo-2-methoxybenzaldehyde.
Palladium-Catalyzed Cross-Coupling: The bromo-substituted benzaldehyde undergoes a Suzuki-Miyaura coupling with potassium cyclopropyltrifluoroborate to introduce the cyclopropyl group, yielding 5-cyclopropyl-2-methoxybenzaldehyde.
Oxidation: The final step involves the oxidation of the aldehyde group to a carboxylic acid, affording the target compound, this compound.
| Step | Reaction | Starting Material | Product |
| 1 | Formylation | 4-Bromophenol | 5-Bromo-2-hydroxybenzaldehyde |
| 2 | Methylation | 5-Bromo-2-hydroxybenzaldehyde | 5-Bromo-2-methoxybenzaldehyde |
| 3 | Suzuki-Miyaura Coupling | 5-Bromo-2-methoxybenzaldehyde | 5-Cyclopropyl-2-methoxybenzaldehyde |
| 4 | Oxidation | 5-Cyclopropyl-2-methoxybenzaldehyde | This compound |
One-Pot Reaction Protocols
The development of one-pot reaction protocols aims to increase synthetic efficiency by reducing the number of work-up and purification steps. For the synthesis of this compound, a one-pot or sequential catalytic approach could be envisioned.
A hypothetical one-pot procedure could involve a sequential palladium-catalyzed process. For example, starting from 5-bromo-2-methoxybenzaldehyde, a one-pot protocol could combine the Suzuki-Miyaura coupling with a subsequent in-situ oxidation. After the palladium-catalyzed cyclopropanation is complete, an oxidizing agent could be added directly to the reaction mixture to convert the aldehyde to the carboxylic acid. The compatibility of the catalyst, reagents, and reaction conditions for both transformations is a critical consideration for the success of such a one-pot process.
Recent advances in catalysis have demonstrated the feasibility of sequential palladium-catalyzed reactions, where a single catalyst can mediate multiple distinct transformations in a single vessel. While a specific one-pot synthesis for this compound may not be extensively documented, the principles of tandem catalysis suggest its potential.
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key principles that can be applied include maximizing atom economy and the use of safer solvents.
Safer Solvents and Auxiliaries: The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component in a reaction and contribute significantly to the environmental impact researchgate.netacs.org. Traditional solvents like toluene and dioxane, often used in cross-coupling reactions, are being replaced by greener alternatives. For instance, 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has been shown to be an effective and more environmentally friendly alternative in Suzuki-Miyaura couplings rsc.org. The use of aqueous media, where possible, is also a key strategy to enhance the greenness of the synthesis organic-chemistry.org. Pharmaceutical companies have developed solvent selection guides to aid chemists in choosing more sustainable options researchgate.netacs.orgntnu.no.
Catalysis in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both transition metal catalysis and emerging biocatalytic and organocatalytic methods offer potential routes to this compound.
Palladium-catalyzed cross-coupling reactions are the most established methods for the synthesis of aryl-cyclopropane bonds. The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is a particularly powerful tool acs.orgmdpi.comresearchgate.net.
A plausible synthetic route to this compound involves the Suzuki-Miyaura coupling of a 5-halo-2-methoxybenzoic acid derivative (e.g., 5-bromo-2-methoxybenzoic acid) with cyclopropylboronic acid. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have been shown to be highly effective in promoting the coupling of sterically demanding substrates mdpi.com.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | High |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 90-110 | High |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME/H₂O | 80-100 | Moderate to High |
This table presents representative conditions for Suzuki-Miyaura coupling reactions based on literature for similar substrates.
Other palladium-catalyzed reactions, such as the Negishi coupling (using an organozinc reagent) and direct C-H cyclopropylation, also offer potential synthetic pathways bucknell.edunih.govresearchgate.net. Rhodium catalysts have also been explored for the enantioselective C-H bond cyclopropylation of arenes nih.gov.
While less established for the synthesis of aryl cyclopropanes, organocatalysis and biocatalysis represent promising areas of research for the development of more sustainable synthetic methods.
Organocatalysis: Chiral secondary amines have been used to catalyze the cyclopropanation of enals figshare.comic.ac.ukresearchgate.net. While direct organocatalytic C-H cyclopropylation of aromatic rings is still a developing field, it holds the potential for metal-free synthetic routes.
Biocatalysis: Engineered enzymes, particularly those based on heme proteins, have shown remarkable activity in catalyzing asymmetric cyclopropanation reactions nih.govacs.org. These biocatalytic methods typically involve the reaction of an alkene with a diazo reagent. The direct enzymatic cyclopropylation of an aromatic ring has not been extensively reported, but the development of novel enzymes for this transformation is an active area of research. A chemoenzymatic approach, where an enzyme is used to create a chiral cyclopropyl building block that is then coupled to the aromatic ring, could be a viable strategy acs.org.
Industrial Process Optimization and Scale-Up Considerations
The transition from a laboratory-scale synthesis to an industrial process for this compound presents several challenges that require careful optimization and consideration.
The scale-up of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a well-established practice in the pharmaceutical industry acs.orgresearchgate.netacs.org. Key considerations include:
Catalyst Loading and Removal: Minimizing the amount of expensive and potentially toxic palladium catalyst is a primary goal. This can be achieved through the use of highly active catalyst systems and optimization of reaction conditions. After the reaction, residual palladium levels in the final product must be reduced to acceptable levels, often requiring specific purification techniques like treatment with scavengers or crystallization acs.org.
Solvent Selection and Recovery: The choice of solvent impacts reaction performance, safety, and environmental footprint. On an industrial scale, solvent recovery and recycling are essential for economic and environmental reasons rsc.org.
Purification of the Final Product: Chromatography, which is common in the laboratory, is often not feasible for large-scale production. Crystallization is the preferred method for purifying solid products, which necessitates a highly selective reaction with minimal byproduct formation.
The optimization of reaction conditions is critical for ensuring a robust, efficient, and safe industrial process.
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of impurities. An optimal temperature profile needs to be established to maximize the yield of the desired product while minimizing side reactions.
Solvent Selection: As discussed under green chemistry principles, the solvent plays a crucial role. The ideal solvent should provide good solubility for the reactants, be compatible with the reaction conditions, and facilitate product isolation. The use of solvent mixtures, such as toluene/water or 2-MeTHF/water, is common in industrial Suzuki-Miyaura couplings rsc.orgresearchgate.net.
Stoichiometric Ratios: The ratio of the aryl halide to the cyclopropylboronic acid and the amount of base used need to be carefully optimized. Using a slight excess of the boronic acid is common to ensure complete conversion of the more expensive aryl halide.
| Parameter | Range | Effect on Reaction |
| Temperature | 60-120 °C | Higher temperatures can increase reaction rate but may also lead to increased impurity formation. |
| Solvent | Toluene/H₂O, 2-MeTHF/H₂O, Dioxane/H₂O | The choice of solvent affects solubility, reaction rate, and ease of workup. |
| Aryl Halide : Boronic Acid Ratio | 1 : 1.1 to 1 : 1.5 | A slight excess of the boronic acid is often used to drive the reaction to completion. |
| Base (e.g., K₃PO₄, K₂CO₃) | 2-3 equivalents | The type and amount of base can influence the reaction rate and the stability of the boronic acid. |
This table provides a general overview of the optimization of key parameters in a Suzuki-Miyaura coupling for the synthesis of this compound.
The formation of impurities can significantly impact the yield, purity, and cost of the final product. In the context of a Suzuki-Miyaura synthesis of this compound, several potential impurities can arise.
Homocoupling: The coupling of two molecules of the cyclopropylboronic acid or two molecules of the aryl halide can lead to the formation of dicyclopropyl or biaryl impurities, respectively. This can be minimized by controlling the reaction conditions, such as maintaining a low concentration of dissolved oxygen and using appropriate ligands researchgate.netyonedalabs.comacs.org.
Dehalogenation: The reduction of the aryl halide starting material to the corresponding dehalogenated benzoic acid derivative is another common side reaction. This can be influenced by the choice of catalyst, solvent, and base researchgate.netnih.gov.
Protodeborylation: The cleavage of the C-B bond of the cyclopropylboronic acid by a proton source can lead to the formation of cyclopropane. This can be mitigated by using anhydrous solvents and carefully selecting the base.
Strategies to mitigate impurity formation include:
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-related side reactions.
Ligand Selection: The use of bulky, electron-rich ligands can suppress side reactions by promoting the desired cross-coupling pathway.
Controlled Addition of Reagents: The slow addition of one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, thereby reducing the rate of homocoupling.
Purification: The final product must be purified to remove any remaining impurities. Crystallization is the preferred method on an industrial scale.
Novel Process Design for Manufacturing Efficiency
The industrial production of this compound necessitates a process that is not only high-yielding but also economically viable and environmentally sustainable. Modern process design for fine chemical manufacturing has moved beyond traditional batch reactions to embrace innovative approaches that offer greater control, consistency, and efficiency. A key strategy for the synthesis of this compound involves the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis.
A plausible and efficient synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-methoxybenzoic acid with a suitable cyclopropylboron reagent, such as cyclopropylboronic acid or its esters. The general transformation is depicted below:
Figure 1: Proposed Suzuki-Miyaura Coupling Reaction for the Synthesis of this compound.
To translate this reaction into a highly efficient manufacturing process, several key aspects of novel process design are being explored and implemented. These include the optimization of reaction parameters, the use of high-throughput experimentation, and the adoption of continuous flow technologies.
Detailed Research Findings
While specific process parameters for the large-scale synthesis of this compound are often proprietary, the principles of optimizing Suzuki-Miyaura couplings are well-documented in the scientific literature. Research efforts focus on several key variables that significantly impact reaction efficiency, yield, and purity.
Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated phosphine ligand is paramount. Different combinations exhibit varying levels of activity and stability. For instance, catalysts like palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used in conjunction with ligands such as triphenylphosphine (PPh₃) or more specialized Buchwald or Fu-type phosphine ligands, which can enhance catalytic turnover and accommodate a wider range of substrates.
Reaction Temperature and Time: Optimizing the reaction temperature is a balancing act between achieving a sufficient reaction rate and minimizing the formation of impurities through side reactions. Reaction times are monitored to ensure complete conversion of the starting materials while avoiding product degradation.
The following interactive data table illustrates a hypothetical set of optimized conditions for the Suzuki-Miyaura coupling synthesis of this compound, based on general principles and published data for similar transformations.
| Parameter | Condition | Rationale |
| Starting Material | 5-bromo-2-methoxybenzoic acid | Readily available precursor. |
| Coupling Partner | Cyclopropylboronic acid | Source of the cyclopropyl moiety. |
| Catalyst | Pd(OAc)₂ | A common and effective palladium source. |
| Ligand | SPhos | A bulky phosphine ligand known to promote high yields in Suzuki couplings. |
| Base | K₃PO₄ | A strong base effective in activating boronic acids. |
| Solvent | Toluene/Water (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction without significant degradation. |
| Reaction Time | 4-8 hours | Typical duration for completion of similar Suzuki-Miyaura reactions. |
| Catalyst Loading | 0.5 - 2 mol% | Minimizes cost while maintaining high catalytic activity. |
| Yield (Hypothetical) | >90% | Target yield for an efficient process. |
High-Throughput Experimentation (HTE)
To rapidly identify the optimal reaction conditions, high-throughput experimentation (HTE) has become an invaluable tool in process development. HTE platforms allow for the parallel execution of a large number of experiments on a small scale, systematically varying parameters such as catalysts, ligands, bases, solvents, and temperatures. This data-rich approach significantly accelerates the optimization process compared to traditional one-variable-at-a-time methods. For the synthesis of this compound, an HTE screen could evaluate hundreds of unique reaction conditions in a matter of days, leading to the identification of a robust and high-yielding process.
Continuous Flow Chemistry
A paradigm shift in chemical manufacturing is the transition from batch to continuous flow processing. Flow chemistry offers numerous advantages for reactions like the Suzuki-Miyaura coupling, including:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction times and improved selectivity.
Increased Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or exothermic reactions.
Improved Consistency and Quality: The steady-state operation of a flow reactor ensures consistent product quality and reduces batch-to-batch variability.
Facilitated Scale-up: Scaling up a flow process involves running the reactor for a longer duration rather than increasing the size of the vessel, which simplifies the transition from laboratory to production scale.
In a continuous flow setup for the synthesis of this compound, solutions of the reactants, catalyst, and base would be continuously pumped and mixed in a heated reactor coil. The product stream would then emerge from the reactor for downstream purification. This approach not only enhances efficiency but also aligns with the principles of green chemistry by minimizing waste and energy consumption.
The following interactive data table provides a comparative overview of a traditional batch process versus a conceptual continuous flow process for the synthesis of this compound.
| Feature | Traditional Batch Process | Continuous Flow Process |
| Reactor | Large stirred tank reactor | Microreactor or packed-bed reactor |
| Mixing | Mechanical stirring | Diffusion and static mixers |
| Heat Transfer | Limited by vessel surface area | Excellent, rapid heating and cooling |
| Reaction Time | Hours | Minutes to hours |
| Scale-up | Increase in reactor volume | Longer run time or parallel reactors |
| Safety | Higher risk with large volumes | Inherently safer with small hold-up volume |
| Product Consistency | Potential for batch-to-batch variation | High consistency |
Spectroscopic and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the determination of the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within 5-cyclopropyl-2-methoxybenzoic acid can be established.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide critical data for the initial structural verification of this compound. Although specific experimental data for this compound is not widely available in the public domain, predicted spectral data, based on computational models, offers valuable insights into the expected chemical shifts.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons are expected to appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet further upfield, generally around δ 3.8-4.0 ppm. The protons of the cyclopropyl (B3062369) group would be observed in the most upfield region of the spectrum, with the methine proton appearing as a multiplet and the methylene protons giving rise to complex multiplets due to their diastereotopic nature. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of δ 165-175 ppm. The aromatic carbons would resonate between δ 110 and 160 ppm, with their specific shifts influenced by the electron-donating methoxy group and the cyclopropyl substituent. The methoxy carbon is expected around δ 55-60 ppm. The carbons of the cyclopropyl ring are characteristically found in the upfield region, typically below δ 20 ppm.
Predicted NMR Data for this compound:
Disclaimer: The following data is predicted by computational software and may differ from experimental values.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet |
| Aromatic H-6 | ~7.8 | Doublet |
| Aromatic H-4 | ~7.2 | Doublet of Doublets |
| Aromatic H-3 | ~6.9 | Doublet |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Cyclopropyl Methine (-CH) | ~1.9 | Multiplet |
| Cyclopropyl Methylene (-CH₂) | ~0.7 - 1.1 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | ~170 |
| Aromatic C-2 | ~158 |
| Aromatic C-5 | ~138 |
| Aromatic C-1 | ~125 |
| Aromatic C-6 | ~122 |
| Aromatic C-4 | ~118 |
| Aromatic C-3 | ~112 |
| Methoxy (-OCH₃) | ~56 |
| Cyclopropyl Methine (-CH) | ~15 |
| Cyclopropyl Methylene (-CH₂) | ~10 |
To further solidify the structural assignment of this compound, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC) provide through-space and through-bond correlation data, respectively.
HSQC: An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals of the aromatic ring, methoxy group, and cyclopropyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum, confirming the carbon-hydrogen framework.
NOESY: A NOESY experiment provides information about the spatial proximity of protons. For this compound, key NOE correlations would be expected between the methoxy protons and the aromatic proton at the C-3 position, as well as between the cyclopropyl methine proton and the aromatic protons at the C-4 and C-6 positions. These correlations help to confirm the substitution pattern on the benzene (B151609) ring.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass for the neutral molecule [M] (C₁₁H₁₂O₃) is 192.07864 Da, and for the protonated molecule [M+H]⁺, it is 193.08649 Da. An experimental HRMS measurement confirming this value would serve as strong evidence for the compound's elemental composition.
In addition to determining the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting pattern of fragment ions provides valuable structural information. The fragmentation of this compound would likely proceed through several characteristic pathways.
A common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da) from the molecular ion. Another expected fragmentation pathway is the loss of the entire carboxylic acid group as COOH (45 Da) or CO₂ (44 Da) followed by a hydrogen rearrangement. The methoxy group can be lost as a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da). The cyclopropyl group could also be a point of fragmentation. The analysis of these fragmentation patterns allows for a piece-by-piece confirmation of the compound's structure.
Table 3: Plausible Mass Spectrometry Fragments
| m/z (Predicted) | Possible Fragment Ion | Loss from Molecular Ion |
| 192 | [C₁₁H₁₂O₃]⁺ | (Molecular Ion) |
| 177 | [C₁₀H₉O₃]⁺ | •CH₃ |
| 175 | [C₁₁H₁₁O₂]⁺ | •OH |
| 174 | [C₁₁H₁₀O₂]⁺ | H₂O |
| 147 | [C₁₀H₁₁O]⁺ | •COOH |
| 133 | [C₉H₉O]⁺ | •CH₃, CO₂ |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A strong, sharp absorption peak between 1680 and 1720 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage in the methoxy group would likely produce a strong band around 1250 cm⁻¹. The presence of the cyclopropyl group may be indicated by C-H stretching vibrations just above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum, particularly the ring breathing modes. The C=O stretch of the carboxylic acid would also be observable, though typically weaker than in the IR spectrum. The symmetric stretching of the cyclopropyl ring is also a characteristic Raman band.
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1720 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Methoxy Group | C-O Stretch | ~1250 |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 |
| Cyclopropyl Group | C-H Stretch | ~3000 - 3100 |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals how molecules are arranged relative to one another within the crystal lattice, a concept known as crystal packing, and elucidates the non-covalent interactions that govern this arrangement.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation
Should single crystals of this compound be grown and analyzed, SCXRD would provide a definitive model of its molecular structure. This analysis would precisely determine the spatial relationship between the cyclopropyl ring, the methoxy group, and the carboxylic acid function relative to the benzene ring. Key parameters that would be obtained are detailed in the table below.
| Parameter | Description | Data to be Determined for this compound |
| Bond Lengths | The distances between the nuclei of two bonded atoms. | C-C bond lengths within the benzene and cyclopropyl rings; C-O bond lengths of the methoxy and carboxylic acid groups; C=O bond length of the carboxyl group. |
| Bond Angles | The angles formed between three connected atoms. | Angles defining the geometry of the benzene and cyclopropyl rings; angles around the ether linkage and the carboxylic acid group. |
| Torsion Angles | The dihedral angles between planes defined by sets of three atoms. | Torsion angle between the plane of the benzene ring and the plane of the carboxylic acid group; torsion angle defining the orientation of the methoxy group relative to the aromatic ring. |
This data would allow for a detailed description of the molecule's preferred conformation in the solid state, including the planarity of the benzoic acid moiety and the orientation of its substituents.
Crystal Packing and Supramolecular Assembly
| Interaction Type | Potential Role in the Crystal Packing of this compound |
| O-H···O Hydrogen Bonds | Formation of centrosymmetric dimers between the carboxylic acid groups of two molecules. This is a highly characteristic interaction for this functional group. |
| C-H···O Interactions | Weaker hydrogen bonds involving the C-H bonds of the cyclopropyl or aromatic rings as donors and the oxygen atoms of the methoxy or carboxyl groups as acceptors. |
| π-π Stacking | Potential interactions between the aromatic rings of adjacent molecules, which would influence their stacking arrangement. |
| van der Waals Forces | Non-specific attractive or repulsive forces that contribute to the overall stability and density of the crystal packing. |
Understanding these interactions is fundamental to comprehending the solid-state properties of the compound.
Conformational Analysis in the Solid State
The conformation adopted by a molecule in the solid state is a low-energy state that is influenced by both intramolecular and intermolecular forces. An SCXRD analysis would provide a snapshot of this conformation for this compound. A key aspect of the conformational analysis would be the determination of the torsion angle between the carboxylic acid group and the benzene ring. While often nearly coplanar to maximize conjugation, steric hindrance from adjacent substituents can lead to a twisted conformation. Similarly, the orientation of the cyclopropyl and methoxy groups relative to the aromatic ring would be precisely determined. This empirical data is invaluable for computational modeling and for understanding the molecule's steric and electronic properties.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of 5-cyclopropyl-2-methoxybenzoic acid. These calculations offer a detailed view of the molecule's geometry and energetic landscape.
Optimized Molecular Geometries and Electronic Structure
Table 1: Representative Optimized Geometric Parameters for Substituted Benzoic Acids (Analogous Systems)
| Parameter | Typical Value (Å) |
| Benzene (B151609) C-C Bond Length | 1.39 - 1.41 |
| Carboxyl C=O Bond Length | ~1.22 |
| Carboxyl C-O Bond Length | ~1.35 |
| Methoxy (B1213986) C-O Bond Length | ~1.37 |
| Cyclopropyl (B3062369) C-C Bond Length | ~1.51 |
Note: These are representative values from DFT calculations on similar molecules and may not exactly reflect the parameters for this compound.
The electronic structure is also significantly influenced by the substituents. The methoxy group donates electron density to the aromatic ring through resonance, while the cyclopropyl group can also donate electron density through hyperconjugation. These effects modulate the electron distribution across the molecule, which is crucial for its chemical reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rsc.orgmdpi.com These predictions are valuable for confirming the structure of synthesized this compound and for assigning signals in experimentally obtained spectra.
Predicted ¹H and ¹³C NMR chemical shifts are based on the calculated electronic environment of each nucleus. For this compound, the protons on the aromatic ring would show distinct shifts due to the electronic influence of the cyclopropyl and methoxy groups. The methoxy protons would appear as a singlet, while the cyclopropyl protons would exhibit a complex splitting pattern.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxyl Carbon | ~170 |
| C1 (ipso-carboxyl) | ~125 |
| C2 (ipso-methoxy) | ~158 |
| C3 | ~115 |
| C4 | ~130 |
| C5 (ipso-cyclopropyl) | ~140 |
| C6 | ~118 |
| Methoxy Carbon | ~56 |
| Cyclopropyl Carbons | 10 - 15 |
Note: These are hypothetical values based on known substituent effects and data from similar compounds. Actual experimental values may vary.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wuxiapptec.com The MEP is calculated from the total electron density and provides a color-coded map, where red typically indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.net
For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a likely site for electrophilic attack or hydrogen bond acceptance. The acidic proton of the carboxyl group would be a region of high positive potential, indicating its susceptibility to deprotonation by a base. The oxygen of the methoxy group would also exhibit a negative potential. The aromatic ring and the cyclopropyl group would show a more neutral potential, though the electron-donating nature of the substituents would make the ring generally more electron-rich than unsubstituted benzene.
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, allowing for the study of conformational changes, interactions with other molecules, and the exploration of the molecule's flexibility.
Conformational analysis is particularly important for understanding how the molecule might interact with biological targets or how it packs in a crystal lattice. The orientation of the carboxylic acid and methoxy groups relative to the benzene ring, as well as the rotation of the cyclopropyl group, can be investigated. Studies on similar benzoic acid derivatives have shown that the interplay of steric hindrance and electronic effects governs the preferred conformations. For example, the methoxy group is likely to be nearly coplanar with the aromatic ring to maximize resonance stabilization.
MD simulations can also be used to study the aggregation of this compound in different environments, such as in solution or at interfaces. rsc.orggu.seresearchgate.net This is relevant for understanding its solubility and how it might behave in formulations.
Reaction Mechanism Elucidation via Computational Methods
For this compound, computational studies could be used to explore various synthetic routes. For example, the mechanism of the Suzuki coupling to introduce the cyclopropyl group or the Williamson ether synthesis for the methoxy group could be modeled. Such studies can help in optimizing reaction conditions and in understanding the formation of any byproducts. While specific studies on this molecule are lacking, research on the reaction mechanisms of other benzoic acid derivatives demonstrates the utility of this approach. nih.govpatsnap.com
Prediction of Physicochemical Parameters Relevant to Molecular Behavior
Computational tools can predict a range of physicochemical properties that are crucial for understanding the behavior of a molecule in various applications. These properties include solubility, lipophilicity (logP), and acidity (pKa).
While experimental data is the gold standard, computational predictions offer a rapid and cost-effective way to estimate these values. For instance, the pKa of the carboxylic acid group in this compound can be estimated using quantum chemical calculations or specialized prediction software. The electronic effects of the methoxy and cyclopropyl groups would influence the acidity. Similarly, the octanol-water partition coefficient (logP), a measure of lipophilicity, can be calculated based on the molecule's structure.
Table 3: Predicted Physicochemical Properties for an Analogous Compound (5-cyclopropyl-2,4-bis(methoxymethoxy)benzoic acid)
| Property | Predicted Value | Reference |
| Molecular Weight | 282.29 g/mol | PubChem |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
Note: These values are for the related compound 5-cyclopropyl-2,4-bis(methoxymethoxy)benzoic acid and are provided for illustrative purposes. nih.gov The properties of this compound are expected to be similar but not identical.
Chemical Reactivity and Transformation Studies
Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Moiety
The benzene (B151609) ring of 5-cyclopropyl-2-methoxybenzoic acid is activated towards electrophilic aromatic substitution (EAS) by the presence of the ortho, para-directing methoxy (B1213986) group and the activating cyclopropyl (B3062369) group. The carboxylic acid group, being a meta-director and a deactivator, will influence the regioselectivity of these reactions. The combined effect of these groups suggests that electrophilic attack is most likely to occur at the positions ortho and para to the activating groups and meta to the deactivating group.
Given the positions of the existing substituents, the most probable sites for electrophilic attack are C4 and C6, which are ortho and para to the methoxy group and ortho to the cyclopropyl group. However, the steric hindrance from the adjacent cyclopropyl and carboxylic acid groups might influence the outcome.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |
| C3 | Ortho to -COOH (deactivating), Meta to -OCH3 (activating) | Moderate | Low |
| C4 | Para to -OCH3 (activating), Meta to -COOH (deactivating) | Low | High |
| C6 | Ortho to -OCH3 (activating), Ortho to -COOH (deactivating) | High | Moderate |
Common EAS reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃) would likely yield a mixture of products, with the major isomer depending on the specific reaction conditions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (NAS) reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the aromatic ring towards attack by a nucleophile. The benzene ring of this compound is generally considered electron-rich due to the methoxy and cyclopropyl substituents, making it unreactive towards typical NAS reactions. For a substitution to occur, a leaving group (such as a halide) would need to be present on the ring, and even then, the reaction conditions would likely need to be harsh. There is no specific data available in the public domain detailing successful NAS reactions on this molecule.
Oxidation and Reduction Pathways
Oxidation: The primary sites for oxidation in this compound are the cyclopropyl ring and the aromatic ring itself. The carboxylic acid group is already in a high oxidation state. Strong oxidizing agents could potentially lead to the cleavage of the aromatic ring. Milder oxidation might affect the cyclopropyl group, potentially leading to ring-opening products, a reaction observed in the metabolic studies of other cyclopropyl-containing pharmaceutical compounds.
Reduction: The carboxylic acid group is the most likely site for reduction. It can be reduced to a primary alcohol (5-cyclopropyl-2-methoxyphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents might not be effective. The aromatic ring is generally resistant to reduction under standard conditions.
Decarboxylation Mechanisms and Synthetic Utility
The removal of the carboxylic acid group (decarboxylation) from this compound would yield 4-cyclopropylanisole. This transformation is not spontaneous and typically requires harsh conditions, such as heating with a copper catalyst (e.g., in quinoline).
Acid-catalyzed decarboxylation, as studied in the analogous 2,4-dimethoxybenzoic acid, proceeds via protonation of the ring, which facilitates the cleavage of the C-C bond. A similar mechanism could be envisioned for this compound in a strong acidic medium. This reaction can be a useful synthetic step to access the corresponding substituted anisole.
Reactions Involving the Cyclopropyl Ring (e.g., Ring Strain Effects on Reactivity)
The cyclopropyl group possesses significant ring strain, which imparts unique reactivity. While it behaves as an electron-donating group in the context of the aromatic ring, it can undergo reactions that lead to ring-opening. These reactions are often promoted by radicals, transition metals, or strong acids. For instance, treatment with strong acids could lead to the formation of a carbocation intermediate via ring-opening, which could then be trapped by a nucleophile. Theoretical studies on other cyclopropane (B1198618) derivatives suggest that the ring can be susceptible to attack, especially when adjacent to activating groups. However, specific experimental studies on this compound are not available.
Exploration of Derivatives and Analogues
Rational Design Principles for Structural Modification
The design of analogues of 5-cyclopropyl-2-methoxybenzoic acid is often guided by a structure-based approach, leveraging knowledge of the target protein's three-dimensional structure. A key principle involves the strategic modification of the 2,5-substituted benzoic acid scaffold to optimize interactions with the binding site of the target protein. For instance, in the context of inhibiting anti-apoptotic proteins like Mcl-1 and Bfl-1, the design rationale is to create compounds that mimic the binding of natural BH3-only proteins. nih.govnih.gov
The core design strategy often includes:
Anchoring: The carboxylic acid group is a critical anchor, designed to form a strong, conserved hydrogen bond with specific residues in the target's binding groove, such as an arginine residue. nih.gov
Hydrophobic Interactions: Substituents on the benzoic acid ring are chosen to occupy and interact with hydrophobic pockets within the binding site. The cyclopropyl (B3062369) group at the 5-position, for example, is designed to fit into such a hydrophobic pocket. nih.gov
Scaffold Hopping: In some cases, the 2,5-substituted benzoic acid core itself is the result of a "scaffold hopping" strategy, where it replaces a different, less optimal core from an initial hit compound to improve properties and allow for more diverse functionalization. nih.gov
The overarching goal is to enhance binding affinity and selectivity for the target protein over other related proteins, thereby improving the potential therapeutic profile of the molecule. nih.govacs.org
Synthesis of Analogue Series
The synthesis of various analogues of this compound allows for a systematic exploration of the structure-activity relationship. This involves modifications at three key positions: the cyclopropyl moiety, the methoxy (B1213986) group, and the benzoic acid core.
The cyclopropyl group at the 5-position is a key feature, often introduced to provide conformational constraint and enhance metabolic stability. Modifications to this moiety can fine-tune the compound's properties. While specific synthetic routes for modifying the cyclopropyl group on this exact scaffold are not extensively detailed in the provided literature, general medicinal chemistry principles suggest several possibilities:
Ring Size Variation: Replacing the cyclopropyl group with other small cycloalkyl rings like cyclobutyl or cyclopentyl to probe the size limits of the hydrophobic binding pocket.
Substitution: Introducing small substituents (e.g., methyl, fluoro) onto the cyclopropyl ring to explore additional interactions and modulate lipophilicity.
Bioisosteric Replacement: Replacing the cyclopropyl group with other moieties of similar size and properties, such as a gem-dimethyl group or a trifluoromethyl group, to alter electronic properties while maintaining a similar steric profile.
Alkoxy Chain Homologation: Replacing the methoxy group with ethoxy, propoxy, or other small alkoxy groups to assess the impact of steric bulk near the anchoring carboxylate.
Bioisosteric Replacement: Substituting the methoxy group with other small, hydrogen bond-accepting groups like a hydroxyl or an amino group, although this would significantly alter the electronic and hydrogen-bonding properties.
Fluorination: Introducing fluorine atoms to the methyl group (e.g., difluoromethoxy, trifluoromethoxy) to modulate metabolic stability and electronic properties.
The benzoic acid core is the central scaffold upon which the pharmacophoric elements are arranged. Variations can be explored in two main ways:
Ring Substitutions: While the 2-methoxy and 5-cyclopropyl substitutions are defining features, further modifications to the benzene (B151609) ring can be explored. This could involve adding a third substituent to probe for additional binding interactions or to modulate the pKa of the carboxylic acid.
Carboxylic Acid Bioisosteres: The carboxylic acid group is essential for activity but can sometimes lead to poor pharmacokinetic properties. researchgate.netnih.gov Therefore, it is often replaced with bioisosteres—functional groups with similar physicochemical properties that can maintain the key interactions. scispace.com Common bioisosteres for carboxylic acids include:
Tetrazoles: These are one of the most common and successful carboxylic acid bioisosteres, mimicking the acidic proton and the charge distribution of the carboxylate. researchgate.net
Hydroxamic acids: This group can also act as a chelating agent for metal ions in enzyme active sites. nih.gov
Acyl sulfonamides: These maintain an acidic proton and can form similar hydrogen bond interactions. researchgate.net
Thiazolidinediones: These have been used successfully in drug design, though they can have their own metabolic liabilities. nih.gov
The synthesis of these analogues often involves standard organic chemistry transformations, such as amide couplings, Suzuki or other cross-coupling reactions to install the 5-position substituent, and nucleophilic aromatic substitution or etherification for the 2-position substituent. researchgate.net
Structure-Activity Relationship (SAR) Studies at the Molecular Level
SAR studies are crucial for understanding how specific structural features of the analogues influence their biological activity. By synthesizing and testing a series of related compounds, researchers can build a model of the pharmacophore. nih.gov
For the 2,5-substituted benzoic acid scaffold, SAR studies have revealed several key insights, particularly in the context of Mcl-1/Bfl-1 inhibition. nih.gov
The nature and size of the substituent at the 5-position have a profound impact on the binding affinity and mode. The substituent is designed to occupy a key hydrophobic pocket (often called the p2 pocket) in the target protein. nih.gov
Size and Shape: The binding affinity is highly dependent on the size and shape of the group at the 5-position. A small, rigid group like cyclopropyl can be beneficial, but replacing it with larger or more flexible groups can either improve or diminish activity depending on the specific topology of the binding pocket.
Hydrophobicity: The interaction with the hydrophobic pocket is a major driving force for binding. Therefore, the lipophilicity of the 5-substituent is a critical parameter to optimize.
Hydrogen Bonding: While the primary hydrogen bond is formed by the carboxylic acid, it is possible to introduce substituents at the 5-position that can form additional hydrogen bonds or other polar interactions with the protein, further enhancing affinity.
The following table summarizes the structure-activity relationship for a series of 2-methoxy-5-substituted-benzoic acid analogues targeting Mcl-1 and Bfl-1. The binding affinity is reported as the inhibitory constant (Ki) in micromolar (µM). A lower Ki value indicates a more potent inhibitor.
| Compound | R-Group at 5-Position | Mcl-1 Ki (µM) | Bfl-1 Ki (µM) |
| Analogue 1 | 4-chlorophenoxy | 1.5 | 1.5 |
| Analogue 2 | 4-phenoxyphenoxy | 0.15 | 0.22 |
| Analogue 3 | 4-(4-chlorophenoxy)-3,5-dimethylphenoxy | 0.10 | 0.10 |
| Analogue 4 | 4-(naphthalen-2-yloxy)phenoxy | 0.20 | 0.17 |
| Data derived from literature reports on 2,5-substituted benzoic acid inhibitors. nih.govnih.govacs.org |
These SAR studies demonstrate that extending the substituent at the 5-position with linked aromatic rings can significantly improve binding affinity, likely by making additional favorable contacts within the hydrophobic binding groove of the target proteins. nih.gov The development of an analogue with 4-(4-chlorophenoxy)-3,5-dimethylphenoxy at the 5-position led to a 15-fold improvement in binding to both Mcl-1 and Bfl-1 compared to the initial lead compound. nih.gov
This detailed exploration underscores the iterative and rational process of drug discovery, where a simple scaffold like this compound can be systematically optimized to yield highly potent and selective molecules.
Stereochemical Effects on Biological Activity
The three-dimensional orientation of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. In the realm of medicinal chemistry, it is a well-established principle that different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another. Research into derivatives of molecules containing cyclopropyl and methoxy groups has provided clear evidence of this stereochemical influence on biological function.
A notable example is the investigation into the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone. nih.gov This compound possesses two asymmetric centers, giving rise to four distinct stereoisomers. These isomers were synthesized and their pharmacological activities were evaluated, revealing significant differences in their profiles as both vasodilators and beta-adrenergic antagonists. nih.gov
This clear differentiation in the biological activity among the stereoisomers underscores the critical importance of stereochemistry in the design and development of novel therapeutic agents. The specific spatial arrangement of the atoms in the RA,SB isomer allows for a more optimal interaction with its biological targets, leading to its enhanced dual activity. This finding highlights the necessity of synthesizing and evaluating individual stereoisomers to identify the most potent and selective compound for further development.
The detailed research findings on the differential activity of these stereoisomers are summarized in the table below.
| Stereoisomer | Vasodilator Activity | Beta-Adrenergic Antagonist Activity | Overall Profile |
| RA,SB | Enhanced | Enhanced | Slightly better than the complete mixture |
| Other Isomer 1 | Reduced | Reduced | Reduced activity |
| Other Isomer 2 | Reduced | Reduced | Reduced activity |
| Other Isomer 3 | Reduced | Reduced | Reduced activity |
This table is based on the findings from the study on the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone. nih.gov
Role As a Chemical Scaffold and Building Block in Advanced Organic Synthesis
Application in the Construction of Complex Organic Molecules
The presence of the cyclopropyl (B3062369) group, a motif found in numerous FDA-approved drugs, is of particular interest to medicinal chemists. mdpi.com This small, strained ring system can act as a bioisostere for larger groups, improving metabolic stability and binding affinity to biological targets. nih.gov The synthesis of complex molecules often involves multi-step reaction sequences where the benzoic acid derivative can be modified through reactions such as:
Amide bond formation: The carboxylic acid can be readily converted to amides, a common linkage in many biologically active compounds.
Esterification: Reaction with various alcohols can produce a diverse range of esters.
Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol, providing another point for further functionalization.
Electrophilic aromatic substitution: The benzene (B151609) ring can undergo reactions like nitration or halogenation, allowing for the introduction of additional substituents.
For example, cyclopropyl-containing building blocks have been utilized in palladium-catalyzed cross-coupling reactions to construct complex heterocyclic systems like dihydrobenzoxepines and dihydrobenzazepines. goettingen-research-online.de While not directly involving 5-cyclopropyl-2-methoxybenzoic acid, these methodologies highlight the potential for incorporating this scaffold into sophisticated molecular frameworks.
Scaffold Design for Targeted Molecular Recognition
The design of molecules for targeted molecular recognition relies on the precise arrangement of functional groups in three-dimensional space to enable specific interactions with a biological target, such as an enzyme or receptor. The rigid nature of the cyclopropyl group in this compound helps to lock the conformation of the molecule, reducing the entropic penalty upon binding and potentially leading to higher affinity.
The aromatic ring and its substituents can engage in various non-covalent interactions that are crucial for molecular recognition:
Hydrogen bonding: The carboxylic acid and methoxy (B1213986) groups can act as hydrogen bond donors and acceptors.
π-stacking: The electron-rich aromatic ring can interact with other aromatic systems in a biological target.
Hydrophobic interactions: The cyclopropyl group provides a non-polar surface that can interact with hydrophobic pockets in a protein.
The concept of privileged scaffolds, where a common structural motif is found in ligands for multiple, distinct biological targets, is relevant here. The 2-phenylcyclopropylamine scaffold, for instance, has been identified as a privileged structure for designing drugs targeting the central nervous system. nih.gov Similarly, the this compound framework has the potential to serve as a versatile scaffold for developing new therapeutic agents by modifying the functional groups to optimize interactions with a specific target. Research on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid as NMDA receptor antagonists demonstrates how the cyclopropyl moiety can be incorporated to create potent and selective ligands.
Integration into Combinatorial Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new leads. nih.gov this compound is an ideal building block for the creation of combinatorial libraries due to its inherent functionality.
The carboxylic acid group can be anchored to a solid support, allowing for the subsequent addition of diverse chemical building blocks in a systematic and automated fashion. This "split-and-pool" synthesis strategy can generate vast libraries of related compounds, each with a unique combination of substituents.
For instance, a library could be constructed by first coupling a variety of amines to the carboxylic acid of this compound. In a subsequent step, the methoxy group could be demethylated to reveal a phenol, which could then be reacted with a range of alkyl or aryl halides. This two-step diversification would result in a library of compounds with variations at two positions, all based on the this compound scaffold.
The use of structurally unique building blocks is key to creating chemically diverse libraries. The incorporation of the this compound scaffold would introduce novel three-dimensional character into such libraries, increasing the probability of discovering compounds with desirable biological activities.
Mechanistic Biological Studies Molecular and Cellular Level
Enzyme Inhibition Mechanism Investigations (e.g., p38α MAP Kinase, Monoacylglycerol Lipase)
Research into the enzyme inhibition mechanisms of compounds structurally related to 5-cyclopropyl-2-methoxybenzoic acid has yielded significant insights, particularly in the context of p38α mitogen-activated protein (MAP) kinase.
A notable derivative, BMS-582949, has been identified as a highly selective and orally active inhibitor of p38α MAP kinase. medchemexpress.comcaymanchem.com The discovery of BMS-582949 was guided by the rational substitution of an N-cyclopropyl group for an N-methoxy group in a preceding clinical candidate, highlighting the importance of the cyclopropyl (B3062369) moiety for its inhibitory activity. nih.gov This compound demonstrates potent inhibition of p38α with a half-maximal inhibitory concentration (IC₅₀) of 13 nM in enzymatic assays. medchemexpress.comcaymanchem.com Furthermore, it effectively suppresses the production of the pro-inflammatory cytokine TNFα in cellular assays with an IC₅₀ of 50 nM. medchemexpress.comcaymanchem.com The binding mode of BMS-582949 to p38α has been confirmed through X-ray crystallography, providing a structural basis for its inhibitory action. nih.gov
In contrast, there is currently no publicly available scientific literature detailing the investigation of this compound or its direct derivatives as inhibitors of monoacylglycerol lipase.
| Compound | Target Enzyme | Inhibition Data (IC₅₀) | Reference |
|---|---|---|---|
| BMS-582949 | p38α MAP Kinase | 13 nM (enzymatic assay) | medchemexpress.comcaymanchem.com |
| BMS-582949 | Cellular TNFα Production | 50 nM | medchemexpress.comcaymanchem.com |
| This compound | Monoacylglycerol Lipase | Data not available |
Receptor Antagonist/Agonist Mechanism Studies (e.g., N-methyl-D-aspartate Receptor, Melatonin (B1676174) Receptor)
Currently, there are no specific studies in the public domain that investigate the activity of this compound or its direct derivatives as antagonists or agonists of the N-methyl-D-aspartate (NMDA) receptor or the melatonin receptor. While some research exists on cyclopropyl-containing compounds as NMDA receptor modulators and methoxy-containing compounds as melatonin receptor agonists, a direct link to the specific chemical structure of this compound has not been established in the available literature. nih.govnih.gov
Molecular Interactions with Specific Biological Targets (e.g., DNA Gyrase, Topoisomerase IV)
There is no scientific evidence available in the public domain to suggest that this compound or its derivatives interact with DNA gyrase or topoisomerase IV. Research on inhibitors of these bacterial enzymes has focused on different chemical scaffolds. nih.govnih.gov
Cellular Pathway Modulation (Excluding Phenotypic Efficacy or Toxicity in Organisms)
The primary cellular pathway modulated by derivatives of this compound is the p38 MAP kinase pathway. nih.gov This pathway is a critical regulator of cellular responses to a variety of external stimuli, including stress and inflammatory signals. nih.govyoutube.com Inhibition of p38α MAP kinase by compounds like BMS-582949 interferes with the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and various interleukins. medchemexpress.comcaymanchem.com The p38 MAP kinase pathway is known to be involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.govyoutube.com By inhibiting a key enzyme in this pathway, derivatives of this compound can modulate these fundamental cellular activities. For instance, the p38 pathway has been implicated in the regulation of the cell cycle at both the G1/S and G2/M phases. nih.gov
Computational Docking and Ligand-Binding Site Analysis
Q & A
Basic Research Question: How can researchers optimize the synthesis of 5-cyclopropyl-2-methoxybenzoic acid to improve yield and purity?
Methodological Answer:
Synthetic optimization often involves evaluating reaction conditions (e.g., temperature, catalysts, and solvent systems). For example, cyclopropane ring formation may require palladium-catalyzed cross-coupling or photochemical methods to enhance regioselectivity . Purification challenges, such as separating isomers or byproducts, can be addressed via recrystallization (using acetic acid or isopropyl alcohol) or preparative HPLC. Column chromatography with gradient elution (hexane:ethyl acetate) is recommended for intermediates .
Basic Research Question: What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and cyclopropane ring integrity. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
- Infrared Spectroscopy (IR): Carboxylic acid C=O stretches (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS): Ensures molecular formula accuracy, particularly for halogenated or isotopic analogs .
Advanced Research Question: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
Methodological Answer:
The methoxy group directs electrophiles to the para position, but steric hindrance from the cyclopropane ring may alter reactivity. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps. Experimentally, using bulky directing groups or low-temperature conditions may mitigate undesired byproducts . For example, iodination with N-iodosuccinimide (NIS) under controlled pH can enhance para-selectivity .
Advanced Research Question: What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Models transition states for cyclopropane ring-opening reactions or carboxylate deprotonation energies.
- Molecular Dynamics (MD): Simulates interactions in solvent environments (e.g., DMSO vs. water) to optimize reaction kinetics .
- Docking Studies: Predict binding affinities for biological targets, such as enzymes inhibited by benzoic acid derivatives .
Advanced Research Question: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition temperatures. Store at 2–8°C in airtight containers to prevent hydrolysis of the methoxy group .
- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation; amber glass vials are recommended for light-sensitive intermediates .
Advanced Research Question: What strategies are employed to study structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Analog Synthesis: Modify the cyclopropane ring (e.g., substituents at C5) or methoxy group (e.g., replace with ethoxy or hydroxyl).
- Biological Assays: Test analogs against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using SPR (surface plasmon resonance) or enzyme inhibition assays .
Advanced Research Question: How can researchers detect and quantify trace impurities in this compound batches?
Methodological Answer:
- HPLC-MS/MS: Quantifies impurities at ppm levels using a C18 column (acetonitrile:water + 0.1% formic acid) .
- NMR with Cryoprobes: Enhances sensitivity for low-abundance contaminants (e.g., residual solvents) .
Advanced Research Question: How should researchers resolve contradictory data in the literature regarding the biological activity of this compound?
Methodological Answer:
- Meta-Analysis: Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) or cell lines used.
- Dose-Response Curves: Re-evaluate EC50/IC50 values using standardized protocols (e.g., OECD guidelines) .
- Reproducibility Studies: Collaborate with independent labs to validate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
